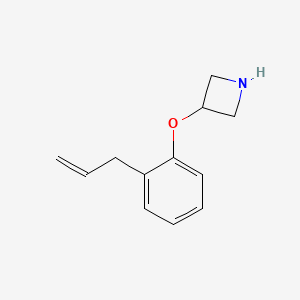

2-Allylphenyl 3-azetidinyl ether

Overview

Description

2-Allylphenyl 3-azetidinyl ether is a chemical compound with the molecular formula C12H15NO . It is used for research purposes.

Synthesis Analysis

Azetidines, which include 2-Allylphenyl 3-azetidinyl ether, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has seen remarkable advances, with methods including ring contraction, cycloaddition reactions, C–H activation, coupling with Grignard reagents, and strain-release homologation .Molecular Structure Analysis

The molecular structure of 2-Allylphenyl 3-azetidinyl ether is represented by the molecular formula C12H15NO. The molecular weight of this compound is 189.25 g/mol.Chemical Reactions Analysis

Azetidines, including 2-Allylphenyl 3-azetidinyl ether, have unique reactivity due to their considerable ring strain . This reactivity can be triggered under appropriate reaction conditions . For instance, the efficiency of photorelease reactions of azetidinyl-substituted compounds was found to be 2- to 5-fold higher than the corresponding diethylamino coumarins .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Allylphenyl 3-azetidinyl ether include its molecular formula (C12H15NO) and molecular weight (189.25 g/mol). More detailed information about its melting point, boiling point, density, and other properties can be found on specialized chemical databases .Scientific Research Applications

Synthesis of Azetidines

Azetidines, including compounds like “2-Allylphenyl 3-azetidinyl ether”, are often synthesized through [2+2] cycloaddition reactions. This method has been a significant development in recent years, allowing for the creation of azetidine rings with high strain, which are useful intermediates in various chemical syntheses .

Metalated Azetidines Applications

Metalated azetidines have seen increased application due to their reactivity. They can be used as intermediates in the synthesis of more complex molecules, particularly in pharmaceutical research where the azetidine ring is a common motif .

C(sp3)–H Functionalization

The practical C(sp3)–H functionalization of azetidines, including “2-Allylphenyl 3-azetidinyl ether”, is an area of interest. This process allows for the direct modification of carbon-hydrogen bonds, which is a valuable tool in medicinal chemistry for modifying bioactive molecules .

Opening with Carbon Nucleophiles

Azetidine rings can be opened facilely with carbon nucleophiles. This reaction is useful in creating open-chain compounds from cyclic azetidines, which can have various applications in synthetic organic chemistry .

Polymer Synthesis

Azetidines are applied in polymer synthesis due to their strained ring structure, which can impart unique properties to the polymers. The incorporation of “2-Allylphenyl 3-azetidinyl ether” into polymers could lead to materials with novel characteristics .

Photolabile Coumarins Enhancement

The compound’s potential role in enhancing the efficiency of photolabile coumarins through azetidinyl substitution has been explored. This application is crucial in photochemical strategies where control over photoinduced reactions is necessary .

Mechanism of Action

The reactivity of azetidines, such as 2-Allylphenyl 3-azetidinyl ether, is driven by a considerable ring strain . This ring strain lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines, providing a highly attractive entry to bond functionalization by N–C bond cleavage .

Future Directions

Azetidines, including 2-Allylphenyl 3-azetidinyl ether, have seen remarkable advances in their chemistry and reactivity . Future directions in this field may include further exploration of the synthesis, reactivity, and application of azetidines . This could involve the development of new methods of synthesis and functionalization, as well as the use of azetidines as motifs in drug discovery, polymerization, and chiral templates .

properties

IUPAC Name |

3-(2-prop-2-enylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-5-10-6-3-4-7-12(10)14-11-8-13-9-11/h2-4,6-7,11,13H,1,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFZPWOVJSCIRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

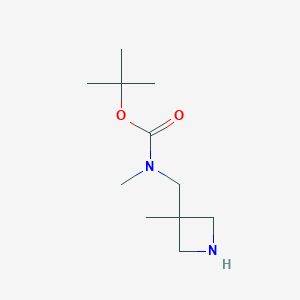

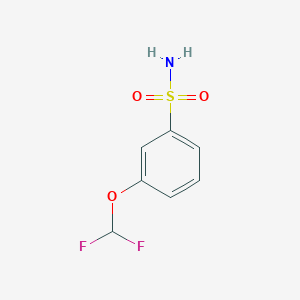

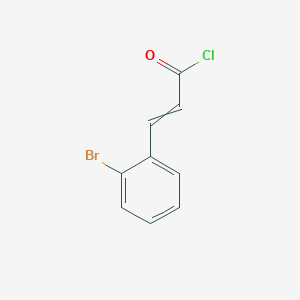

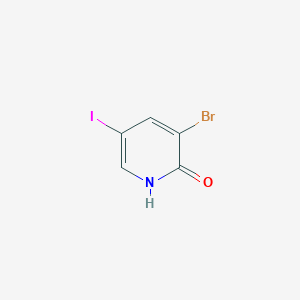

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopentanone, 2,5-bis[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-](/img/structure/B1395285.png)